![molecular formula C11H21N3O3 B14259695 Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]- CAS No. 189177-48-8](/img/structure/B14259695.png)
Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- is a chemical compound with the molecular formula C11H21N3O3 It is known for its unique structure, which includes both amide and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- typically involves a multi-step reaction process. One common method starts with the reaction of diethylene glycol with an oxidizing agent to produce diglycolic acid. This is followed by dehydration to form diglycolic anhydride. The anhydride then reacts with a diamine to yield the desired pentanediamide compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The purification process may involve techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted amides or amines .
Scientific Research Applications
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- involves its ability to form coordination bonds with metal ions due to the strong electron-donating abilities of the nitrogen and oxygen atoms. This allows it to act as a chelating agent, binding to metal ions and facilitating their extraction or transport. The coordination sites may be inclined toward one side during the extraction process, enhancing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyl-N,N’-dihexyl-3-oxapentanediamide (DMDHOPDA)
- N,N’-dihexyl-3-thiopentanediamide (DHTPDA)
- N,N’-dihexyl-3-oxapentanediamide (DHOPDA)
Uniqueness
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- is unique due to its specific structure, which includes both amide and amine functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds .
Properties
CAS No. |
189177-48-8 |
|---|---|
Molecular Formula |
C11H21N3O3 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[3-(methylamino)-3-oxopropyl]pentanediamide |
InChI |
InChI=1S/C11H21N3O3/c1-12-9(15)7-8-13-10(16)5-4-6-11(17)14(2)3/h4-8H2,1-3H3,(H,12,15)(H,13,16) |
InChI Key |
JDSXPJYVRPRDKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCNC(=O)CCCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)
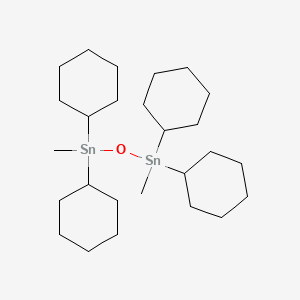
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)
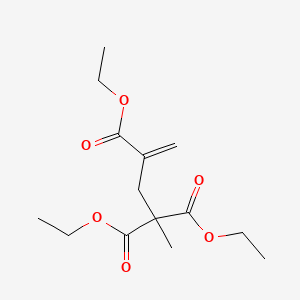
![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
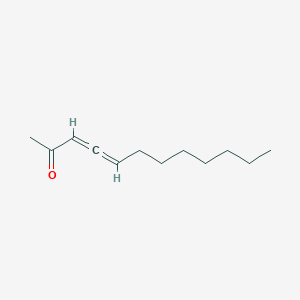
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
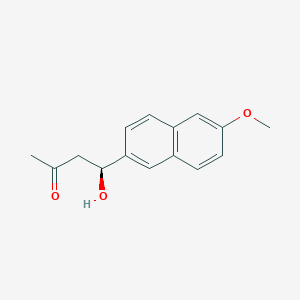
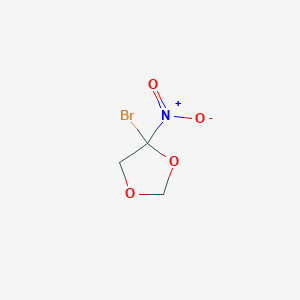
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
